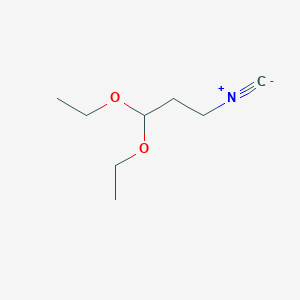
1,1-Diethoxy-3-isocyanopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-3-isocyanopropane, commonly known as DEIPC, is a colorless liquid compound with a molecular weight of 191.23 g/mol. It is widely used in various scientific research applications due to its unique chemical properties. DEIPC is a highly reactive compound that is used as a versatile building block for the synthesis of various organic compounds.
Wirkmechanismus
DEIPC acts as a highly reactive isocyanate that readily reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between DEIPC and nucleophiles results in the formation of various organic compounds. DEIPC is a highly reactive compound that finds application in various organic synthesis reactions.
Biochemische Und Physiologische Effekte
DEIPC has no known biochemical or physiological effects. It is a highly reactive compound that finds application in various organic synthesis reactions.
Vorteile Und Einschränkungen Für Laborexperimente
DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that readily reacts with various nucleophiles, making it an ideal building block for the synthesis of various organic compounds. However, the synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers.
Zukünftige Richtungen
DEIPC is a highly versatile compound that finds application in various fields of scientific research. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC. The development of new synthetic routes could lead to the discovery of new organic compounds with unique properties. Future research could also focus on the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties. The use of DEIPC in scientific research is an exciting area of research with vast potential for future discoveries.
Conclusion:
In conclusion, DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that is used as a building block for the synthesis of various organic compounds. The synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC and the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties.
Synthesemethoden
The synthesis of DEIPC involves the reaction between diethyl malonate and phosgene in the presence of a base. The resulting product is then treated with sodium ethoxide to yield DEIPC. The synthesis of DEIPC is a multi-step process that requires careful handling of reactive chemicals.
Wissenschaftliche Forschungsanwendungen
DEIPC is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and triazoles. DEIPC is also used in the synthesis of various pharmaceuticals, such as antitumor agents, anti-inflammatory agents, and antiviral agents. DEIPC is a highly versatile compound that finds application in various fields of scientific research.
Eigenschaften
CAS-Nummer |
139723-02-7 |
|---|---|
Produktname |
1,1-Diethoxy-3-isocyanopropane |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,1-diethoxy-3-isocyanopropane |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |
InChI-Schlüssel |
ARUYIJPIIANHIW-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+]#[C-])OCC |
Kanonische SMILES |
CCOC(CC[N+]#[C-])OCC |
Synonyme |
1-ISOCYANO-3,3-DIETHOXYPROPANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



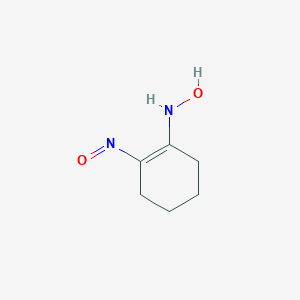
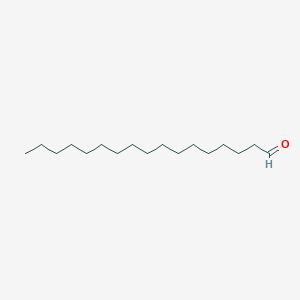
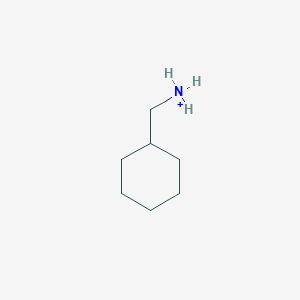
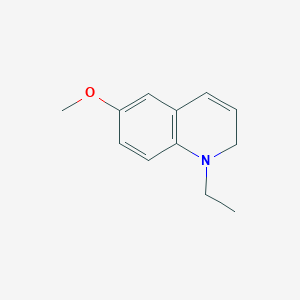
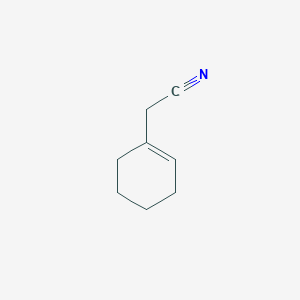
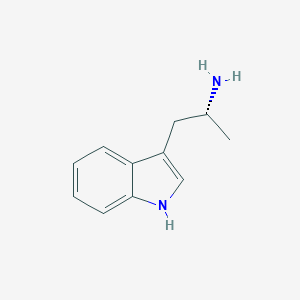
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
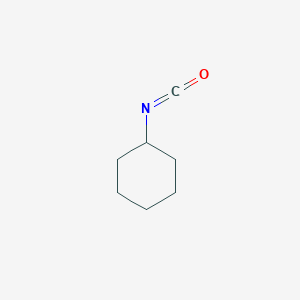
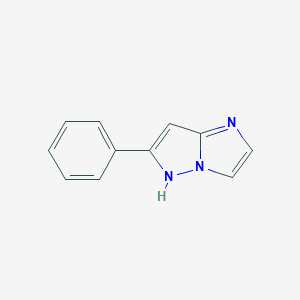
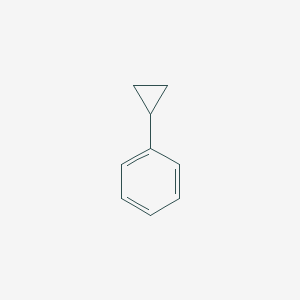
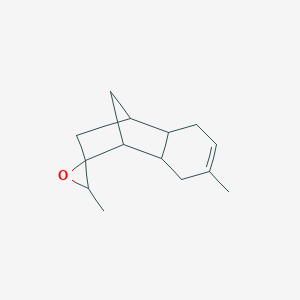
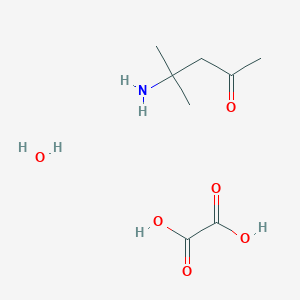
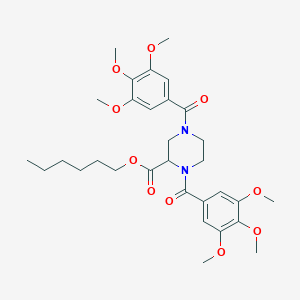
![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)